

# GB1107's Activity in Galectin-3 Knockout Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GB1107    |           |
| Cat. No.:            | B15602735 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the galectin-3 inhibitor **GB1107**'s performance in preclinical models, with a focus on its activity in the context of galectin-3 knockout (KO) systems. This analysis is supported by experimental data and detailed methodologies from published studies.

Galectin-3, a β-galactoside-binding lectin, is a key player in a multitude of pathological processes, including cancer progression, inflammation, and fibrosis.[1] Its role in the tumor microenvironment, where it influences angiogenesis, cell adhesion, and immune evasion, has made it a compelling target for therapeutic intervention.[1][2] **GB1107** is a potent, selective, and orally active small molecule inhibitor of galectin-3, with a high affinity for human galectin-3 (Kd of 37 nM).[3] Preclinical studies have demonstrated its potential in reducing tumor growth and metastasis.[2][3] This guide delves into the specifics of **GB1107**'s activity, particularly in models lacking galectin-3, to elucidate its target engagement and on-target effects.

# Comparative Efficacy of GB1107 in Galectin-3 Deficient vs. Wild-Type Models

Studies utilizing galectin-3 knockout mice have been instrumental in validating the on-target effects of **GB1107**. In a key study investigating lung adenocarcinoma, the genetic depletion of galectin-3 in mice (galectin-3-/-) resulted in significantly smaller and fewer tumors and metastases compared to their wild-type counterparts.[2] This foundational finding underscores the critical role of galectin-3 in promoting tumor growth and spread. The study further revealed



that reconstitution of galectin-3-/- mice with galectin-3-positive bone marrow restored tumor growth, pinpointing macrophages as a major source of tumor-promoting galectin-3.[2]

When **GB1107** was administered to wild-type mice bearing lung adenocarcinoma xenografts, it effectively reduced tumor growth and metastasis, mirroring the phenotype observed in the galectin-3 knockout mice.[2] This provides strong evidence that the anti-tumor activity of **GB1107** is primarily mediated through its inhibition of galectin-3.

| Model                                                                 | Treatment                   | Tumor Volume<br>Reduction (%)                               | Tumor Weight<br>Reduction (%)                                 | Reference |
|-----------------------------------------------------------------------|-----------------------------|-------------------------------------------------------------|---------------------------------------------------------------|-----------|
| Syngeneic Mouse Lung Adenocarcinoma (LLC1) in C57/BI6 Wild- Type Mice | GB1107 (10<br>mg/kg, daily) | Not explicitly quantified                                   | Not explicitly quantified, but significant reduction observed | [2]       |
| Human Lung Adenocarcinoma (A549) Xenograft in CD-1 Nude Mice          | GB1107 (10<br>mg/kg, daily) | ~50%                                                        | ~50%                                                          | [2]       |
| Syngeneic  Mouse Lung  Adenocarcinoma  (LLC1) in  Galectin-3-/-  Mice | Vehicle                     | Significantly<br>smaller tumors<br>compared to<br>wild-type | Significantly lower tumor weights compared to wild-type       | [2]       |

Table 1: Comparison of **GB1107** efficacy and galectin-3 knockout effect on tumor growth.

## Mechanistic Insights: Signaling Pathways and Cellular Effects



**GB1107** exerts its anti-tumor effects through modulation of the tumor microenvironment. Treatment with **GB1107** has been shown to increase the polarization of M1 macrophages and enhance the infiltration of CD8+ T cells into the tumor.[2][3] Furthermore, it potentiates the effects of immune checkpoint inhibitors like anti-PD-L1 antibodies by increasing the expression of cytotoxic effector molecules such as IFN-y, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[2][3]

In thyroid cancer cells, **GB1107** has been demonstrated to attenuate AKT phosphorylation and decrease the expression of  $\beta$ -catenin and MMP2, leading to the suppression of anoikis resistance, motility, and invasive capacity.[4]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of **GB1107** in the tumor microenvironment.



## Experimental Protocols

### **Animal Models and Tumor Induction**

- Syngeneic Mouse Lung Adenocarcinoma Model: C57Bl/6 wild-type and galectin-3-/- mice were used. Lewis Lung Carcinoma (LLC1) cells were injected subcutaneously to establish tumors.[2]
- Human Lung Adenocarcinoma Xenograft Model: CD-1 nude mice received subcutaneous injections of A549 human lung adenocarcinoma cells.[3]
- Liver Fibrosis Model: Liver fibrosis was induced in mice by intraperitoneal administration of CCl4 twice weekly for 8 weeks.[5][6]

## **Drug Administration**

GB1107: Prepared at a concentration of 1 mg/mL in 1% polyethylene glycol and 0.5% hydroxypropyl methyl cellulose (HPMC). Administered orally once daily at a dose of 10 mg/kg.[2][3][5]

## **In Vivo Efficacy Assessment**

- Tumor Growth: Tumor volumes were measured regularly, and final tumor weights were recorded at the end of the study.[2][3]
- Metastasis: Metastatic burden was assessed by injecting LLC1-luciferase cells via the tail vein and quantifying luciferase expression in the lungs using qPCR.[2]
- Fibrosis Assessment: Liver fibrosis was evaluated by picrosirius red staining of formalin-fixed paraffin-embedded (FFPE) sections.[5][6]

## **Immunohistochemistry and Flow Cytometry**

Immune Cell Infiltration: Tumor digests were processed by flow cytometry to analyze the
prevalence of total macrophages, M1/M2 macrophage markers (e.g., CD206), and CD3+,
CD4+, and CD8+ T cells.[2][3]





#### Click to download full resolution via product page

Figure 2: General experimental workflow for assessing the in vivo efficacy of GB1107.

#### Alternatives to GB1107

While **GB1107** has shown significant promise, other galectin-3 inhibitors have also been developed and tested.

- TD139 (GB0139): A thiodigalactoside derivative that has been evaluated in clinical trials for idiopathic pulmonary fibrosis.[1][4] In a comparative study in thyroid cancer cells, TD139, unlike **GB1107**, reduced cell viability and induced apoptosis at high doses.[4] Both inhibitors, however, effectively suppressed anoikis resistance, migration, and invasion.[4]
- GB1211: A close analog of **GB1107** that has advanced to clinical trials for liver cirrhosis and non-small-cell lung cancer (NSCLC).[1]



| Compound       | Mechanism of<br>Action                                 | Key Preclinical<br>Findings                                                                           | Clinical<br>Development<br>Status              |
|----------------|--------------------------------------------------------|-------------------------------------------------------------------------------------------------------|------------------------------------------------|
| GB1107         | Selective small<br>molecule inhibitor of<br>galectin-3 | Reduces tumor growth and metastasis; enhances anti-tumor immunity. [2][3]                             | Preclinical                                    |
| TD139 (GB0139) | High-affinity galectin-3 inhibitor                     | Reduces cell viability<br>and induces apoptosis<br>in some cancer cells;<br>anti-fibrotic effects.[1] | Phase 2b for idiopathic pulmonary fibrosis.[1] |
| GB1211         | Orally active, specific galectin-3 inhibitor           | Anti-fibrotic and anti-<br>cancer agent.[1]                                                           | Phase 2a for liver cirrhosis and NSCLC. [1]    |

Table 2: Comparison of **GB1107** with alternative galectin-3 inhibitors.

## Conclusion

The available data strongly support the conclusion that **GB1107**'s anti-tumor and anti-fibrotic activities are mediated through the specific inhibition of galectin-3. The use of galectin-3 knockout models has been pivotal in confirming its on-target effects. **GB1107**'s ability to modulate the tumor microenvironment, particularly by promoting an anti-tumor immune response, makes it a promising candidate for further development, both as a monotherapy and in combination with immune checkpoint inhibitors. The progression of its analog, GB1211, into clinical trials further validates this therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Effect of GB1107, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GB1107's Activity in Galectin-3 Knockout Models: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602735#confirmation-of-gb1107-activity-in-galectin-3-knockout-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com